molecular formula C11H16BrNO2S B2586085 4-bromo-N-isobutyl-3-methylbenzenesulfonamide CAS No. 1087639-21-1

4-bromo-N-isobutyl-3-methylbenzenesulfonamide

Cat. No.: B2586085
CAS No.: 1087639-21-1
M. Wt: 306.22
InChI Key: HQVWNJMAQZBEFS-UHFFFAOYSA-N
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Description

4-Bromo-N-isobutyl-3-methylbenzenesulfonamide is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the benzenesulfonamide class of compounds, which are extensively investigated for their potential as therapeutic agents . The structure incorporates bromine and methyl substituents on the benzene ring, alongside an isobutyl-sulfonamide group, making it a versatile intermediate for further synthetic modification and Structure-Activity Relationship (SAR) studies. This compound serves as a critical precursor in the design and synthesis of novel bioactive molecules. Research into benzenesulfonamide derivatives has demonstrated their applicability in developing inhibitors for various protein targets . For instance, structurally related benzenesulfonamide-containing compounds have been explored as potent HIV-1 Capsid (CA) protein inhibitors, showcasing the potential of this chemical scaffold in antiviral drug discovery . The specific bromo and alkyl substitutions on the core benzenesulfonamide structure make it a valuable reagent for probing binding interactions and optimizing drug-like properties, such as potency and metabolic stability . For Research Use Only. This product is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-bromo-3-methyl-N-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-8(2)7-13-16(14,15)10-4-5-11(12)9(3)6-10/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVWNJMAQZBEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-isobutyl-3-methylbenzenesulfonamide typically involves the following steps:

    Isobutylation: The isobutyl group can be introduced via alkylation reactions, often using isobutyl bromide in the presence of a base such as potassium carbonate (K2CO3).

    Methylation: The methyl group is introduced through methylation reactions, typically using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base.

Industrial Production Methods

Industrial production of 4-bromo-N-isobutyl-3-methylbenzenesulfonamide may involve large-scale bromination, isobutylation, and methylation processes, often optimized for yield and purity. These processes are carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isobutyl-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-N-isobutyl-3-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-isobutyl-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-bromo-N-isobutyl-3-methylbenzenesulfonamide with two analogues: N-Isopropyl 4-bromo-3-methoxybenzamide () and 4-bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide ().

Property 4-Bromo-N-isobutyl-3-methylbenzenesulfonamide N-Isopropyl 4-bromo-3-methoxybenzamide 4-Bromo-N-[[triazolyl]methyl]benzenesulfonamide
CAS Number Not explicitly provided 1072944-42-3 338794-54-0
Molecular Formula C₁₁H₁₅BrN₂O₂S C₁₁H₁₄BrNO₂ C₂₀H₂₂BrN₅O₃S₂
Molecular Weight (g/mol) 343.22 296.15 552.46
Key Substituents Bromine (C4), methyl (C3), isobutyl (N) Bromine (C4), methoxy (C3), isopropyl (N) Bromine (C4), triazole-thioether-phenoxy chain (N)
Functional Groups Sulfonamide Benzamide Sulfonamide, triazole, thioether
Potential Applications Enzyme inhibition, drug intermediates Unspecified (likely intermediates or ligands) Antifungal/antiviral candidates (triazole motif)
Key Observations:
  • The triazole-thioether-phenoxy chain in the compound introduces heterocyclic diversity, a feature exploited in antifungal agents (e.g., fluconazole derivatives) .
  • Functional Group Differences :
    • Sulfonamides (target and ) are more acidic than benzamides (), influencing binding to enzymatic active sites.

Physicochemical Properties

  • Solubility : The isobutyl group likely reduces water solubility compared to smaller alkyl chains (e.g., methyl or ethyl).
  • Thermal Stability : Bromine and sulfonamide groups typically increase melting points; the target compound is expected to have a higher melting point (>150°C) than the benzamide analogue ().

Research Findings and Validation

  • Structural Analysis : SHELX programs (e.g., SHELXL) are critical for refining crystallographic data, ensuring accurate bond-length validation (e.g., C-Br bond: ~1.90 Å) .
  • Validation Practices: Structure validation tools (e.g., PLATON) check for geometric anomalies, a step emphasized in modern crystallography to avoid misassignment of substituent positions .

Biological Activity

4-Bromo-N-isobutyl-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a bromine atom and an isobutyl group attached to a benzenesulfonamide core, which influences its interaction with biological targets. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₁H₁₆BrNO₂S
  • Molecular Weight : 300.22 g/mol
  • Structure : The compound consists of a benzene ring substituted with a bromine atom, an isobutyl group, and a methyl group, contributing to its unique reactivity profile.

The biological activity of 4-bromo-N-isobutyl-3-methylbenzenesulfonamide primarily involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and sulfonamide group are critical for binding, potentially leading to inhibition of enzymatic activity or modulation of receptor functions .

Antimicrobial Activity

Research has indicated that sulfonamide compounds, including 4-bromo-N-isobutyl-3-methylbenzenesulfonamide, exhibit antimicrobial properties. The presence of the bromine atom enhances the compound's effectiveness against various pathogens. Studies suggest that this compound may have potential applications in treating infections caused by resistant bacteria .

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of related sulfonamides. For instance, compounds structurally similar to 4-bromo-N-isobutyl-3-methylbenzenesulfonamide have shown enhanced immune responses when used as co-adjuvants in vaccination studies. These compounds prolonged activation of immune pathways, suggesting that 4-bromo-N-isobutyl-3-methylbenzenesulfonamide may also enhance vaccine efficacy .

Structure-Activity Relationship (SAR)

A systematic SAR study on sulfonamides demonstrated that modifications at specific positions on the benzene ring significantly affect biological activity. The introduction of substituents like bromine can enhance the compound's ability to activate immune pathways and inhibit target enzymes .

Study 1: Antimicrobial Efficacy

In a controlled study, 4-bromo-N-isobutyl-3-methylbenzenesulfonamide was tested against several bacterial strains. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus15 µg/mL
P. aeruginosa20 µg/mL

Study 2: Immunological Response Enhancement

In murine models, this compound was evaluated for its ability to enhance antigen-specific immunoglobulin responses when administered alongside monophosphoryl lipid A (MPLA). The results indicated that mice receiving the combination treatment exhibited significantly higher levels of IgG compared to those receiving MPLA alone.

Treatment GroupIgG Level (µg/mL)
Control50
MPLA70
MPLA + Compound120

Q & A

Q. What synthetic routes are commonly employed for preparing 4-bromo-N-isobutyl-3-methylbenzenesulfonamide, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of the amine precursor with a brominated benzenesulfonyl chloride. Key parameters include:
  • Temperature : Reactions often proceed at 80–100°C to ensure complete substitution .
  • Solvent Selection : Polar aprotic solvents (e.g., ethanol, THF) enhance reactivity, while base (e.g., NaOH) neutralizes HCl byproducts .
  • Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography ensures high purity. A reported yield of 93% was achieved for a structurally analogous sulfonamide under similar conditions .
StepReagents/ConditionsPurposeReference
1Ethanol, 80°C, 15 hSolvent/temperature optimization
2NaOH (1.0 mmol)Base for deprotonation
3HCl (pH 7 adjustment)Neutralization

Q. Which spectroscopic techniques are essential for confirming the structure of 4-bromo-N-isobutyl-3-methylbenzenesulfonamide?

  • Methodological Answer :
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1145–1234 cm⁻¹) and N-H bends (~3271 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., isobutyl CH₃ at ~1.2 ppm) and quaternary carbons (e.g., brominated aromatic C at ~125–135 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₅BrN₂O₂S: 343.00) .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the sulfonamide group .
  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Refer to SDS guidelines for structurally similar sulfonamides, which recommend fume hoods for weighing .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when characterizing brominated sulfonamide derivatives?

  • Methodological Answer : Contradictions in peak assignments (e.g., overlapping aromatic signals) can be resolved via:
  • 2D NMR (COSY, HSQC) : Maps proton-proton correlations and C-H connectivity .
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange .
  • Isotopic Labeling : Deuterated analogs simplify splitting patterns in crowded regions .

Q. What strategies optimize regioselective bromination in polysubstituted benzenesulfonamides?

  • Methodological Answer :
  • Directing Groups : The sulfonamide moiety directs electrophilic bromination to the para position relative to the sulfonyl group. Steric effects from the isobutyl group may further influence selectivity .
  • Catalytic Systems : Use of Lewis acids (e.g., FeBr₃) enhances reactivity at electron-deficient positions .
  • Kinetic Control : Low-temperature reactions (–10°C) favor meta-bromination in sterically hindered systems .

Q. How can computational chemistry aid in predicting the biological activity of derivatives?

  • Methodological Answer :
  • Docking Studies : Simulate interactions with target proteins (e.g., carbonic anhydrase IX for anticancer activity) using software like AutoDock .
  • QSAR Models : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity trends .
  • MD Simulations : Assess binding stability over time (e.g., 100-ns trajectories for membrane permeability prediction) .

Q. What methodologies resolve contradictory solubility results in sulfonamide derivatives under varying pH?

  • Methodological Answer :
  • pH-Solubility Profiling : Measure solubility in buffers (pH 1–13) to identify zwitterionic forms .
  • HPLC-UV Analysis : Quantify dissolved compound concentrations at λmax ≈ 254 nm .
  • Co-solvent Screening : Test additives (e.g., PEG-400) to enhance aqueous solubility without altering pH .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

  • Methodological Answer :
  • Assay Validation : Cross-validate using orthogonal methods (e.g., microbial growth inhibition vs. enzymatic activity assays) .
  • Control Standardization : Include reference compounds (e.g., sulfamethoxazole) to calibrate sensitivity .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or assay-specific artifacts .

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